5,6-二氢-2H-噻吩-3-羧酸

描述

5,6-Dihydro-2H-thiopyran-3-carboxylic Acid is a chemical compound that is part of a broader class of organic compounds known as thiopyrans. Thiopyrans are sulfur-containing heterocyclic compounds that have shown a variety of biological activities and have applications in pharmaceutical chemistry. The specific compound of interest, 5,6-dihydro-2H-thiopyran-3-carboxylic acid, is structurally related to other compounds that have been studied for their potential use in medicinal chemistry, such as inhibitors of enzymes or as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for the preparation of 5,6-dihydro-2H-thiopyran-3-carboxylic acid. For instance, the synthesis of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters involves the introduction of substituents that could be relevant for the synthesis of the thiopyran compound . Additionally, the synthesis of 5-alkyl-2-oxo-6-thioxo-1,2,3,6-hexahydropyrimidine-4-carboxylic acids through thiation and deprotection steps could be adapted for the synthesis of thiopyran derivatives . The preparation of thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives also provides a methodological framework that could be applied to the synthesis of thiopyran compounds .

Molecular Structure Analysis

The molecular structure of 5,6-dihydro-2H-thiopyran-3-carboxylic acid can be inferred from related compounds. For example, the structure of thieno[2,3-d]pyrimidine-6-carboxylic acids and their derivatives indicates the presence of a thiophene ring fused with a pyrimidine ring, which could be similar to the thiopyran ring system . The stereochemistry of the thiopyran ring, as seen in the ring contraction of 3,6-dihydro-2H-thiopyrans to thiolanes, is also an important aspect of the molecular structure that can affect the compound's reactivity and biological activity .

Chemical Reactions Analysis

The chemical reactivity of 5,6-dihydro-2H-thiopyran-3-carboxylic acid can be related to the reactions of similar compounds. For instance, the active site inhibitors of HCV NS5B polymerase, which are based on a dihydropyrimidine scaffold, show how substitution at specific positions can lead to improved biological activity . The ring contraction reactions of 3,6-dihydro-2H-thiopyrans to form thiolanes demonstrate the potential for structural transformations that could be applied to the synthesis of new derivatives of 5,6-dihydro-2H-thiopyran-3-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6-dihydro-2H-thiopyran-3-carboxylic acid can be extrapolated from related compounds. For example, the coordination polymers formed from thiophene-2,5-dicarboxylic acid suggest that thiophene derivatives can participate in complex formation with metals, which could influence the solubility and stability of the thiopyran compound . The stability of esters of 6'-carbamoylmethylthio-5'-cyano-1',4'-dihydro-3,4'-bipyridine-3'-carboxylic acids under various conditions provides information on the stability of similar carboxylic acid derivatives .

科学研究应用

环收缩和合成应用

- 5,6-二氢-2H-噻吩衍生物已用于环收缩过程中,导致形成噻烷,一类含硫杂环。该合成探索了多功能化噻烷的立体选择性形成,为创建各种含硫化合物提供了潜在应用 (Lucassen & Zwanenburg, 2004).

杂-狄尔斯-阿尔德反应和衍生物

- 衍生自 5,6-二氢-2H-噻吩的化合物在杂-狄尔斯-阿尔德反应中很重要,杂-狄尔斯-阿尔德反应是有机化学中一种至关重要的合成方法。这些反应用于创建具有潜在药用应用的新型有机化合物 (MoriyamaSatoshi 等,1994).

功能化二氢噻吩的合成

- 研究探索了功能化 5,6-二氢-2H-噻吩的合成,展示了其在创建各种有机结构方面的多功能性。这些方法在为不同领域(包括制药和材料科学)开发新的化学实体方面具有潜在应用 (Lawson 等,1988).

结构和分子分析

- 对包括 5,6-二氢-2H-噻吩衍生物在内的 2H-噻吩的晶体和分子结构的研究,提供了对其化学性质和在设计具有特定结构特征的化合物方面的潜在应用的见解 (Chruszcz 等,2002).

属性

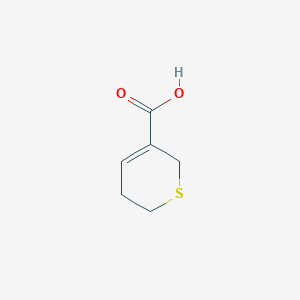

IUPAC Name |

3,6-dihydro-2H-thiopyran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNJYUNCJRAREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

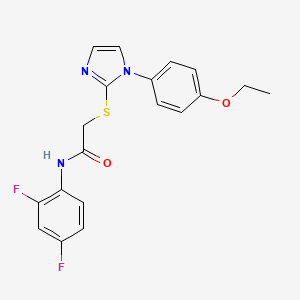

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2504879.png)

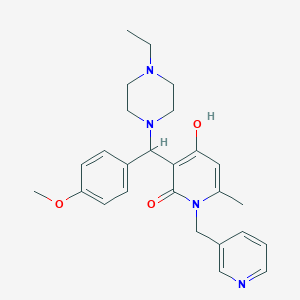

![2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2504881.png)

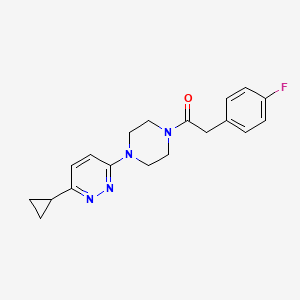

![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)

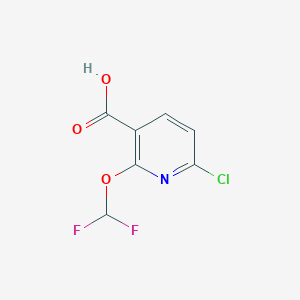

![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2504895.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)